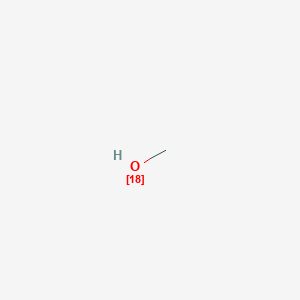

Methanol-18O

Overview

Description

Methanol-18O is a form of methanol that contains the stable isotope of oxygen, 18O . This isotope is heavier than the more common isotope of oxygen, 16O . This compound is frequently used in the fields of medicine, biochemistry, and molecular biology.

Synthesis Analysis

The synthesis of this compound can be achieved from readily available 16O-alcohols via a Mitsunobu esterification and hydrolysis . This method is further exemplified in the labeling of the active pharmaceutical ingredient, dropropizine, and is shown to be tolerant of modern, separation-friendly Mitsunobu reagents .

Molecular Structure Analysis

The molecular formula of this compound is CH3^18OH . The InChI string is 1S/CH4O/c1-2/h2H,1H3/i2+2 . The molecular weight is 34.042 g/mol .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with OH and Cl radicals . The reaction rates of this compound with Cl and OH radicals have been measured by long-path FTIR spectroscopy .

Physical And Chemical Properties Analysis

This compound has a boiling point of 64.7 °C and a density of 0.838 g/mL at 25 °C . .

Scientific Research Applications

1. Catalytic Synthesis

Methanol synthesis via catalytic processes has been a subject of extensive research. A study by Liu et al. (1985) explored the synthesis of methanol using CO, H2, and 18O-labeled CO2 over a Cu-Zn oxide catalyst. They found that the presence of gaseous water suppressed the production of [18O]methanol, providing insights into the reaction mechanisms on the catalyst, including CO-CO2 exchange and CO2 hydrogenation (Liu, Willcox, Garland, & Kung, 1985).

2. Synthesis and Isotopic Analysis

The synthesis of 18O-labeled methanol and its isotopic analysis have been evaluated by Borowitz et al. (1965). They identified the partial hydrolysis of trimethyl phosphate as the best method for synthesizing methanol labelled with 18O. The most accurate method for isotopic analysis of oxygen in methanol was found to be by pyrolysis, followed by mass-spectrometric analysis (Borowitz, Raviv, Rona, Sadeh, Samuel, & Klein, 1965).

3. Biomembrane and Proteolipid Studies

Methanol's impact on lipid dynamics in biological and synthetic membranes has been studied using small-angle neutron scattering. Nguyen et al. (2019) demonstrated that methanol influences lipid transfer and flip-flop kinetics in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles, highlighting the role of methanol in biomembrane studies (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

4. Methanol-to-Olefins (MTO) Process

The application of methanol in the Methanol-to-Olefins process has garnered attention due to its potential in converting methanol to olefins. Research by Tian et al. (2015) highlighted the development and commercialization of MTO technology, including studies on reaction mechanisms, molecular sieve synthesis, and catalyst scale-up (Tian, Wei, Ye, & Liu, 2015).

5. Enzymatic Studies

The role of methanol in enzyme-mediated reactions has been studied, with applications in understanding the oxygen incorporation in biochemical transformations. For instance, Hopper (1986) demonstrated that in the cleavage of (4-hydroxybenzoyl)methanol by an enzyme from an Alcaligenes species, oxygen from dioxygen, not water, is incorporated into the products (Hopper, 1986).

Mechanism of Action

Safety and Hazards

Future Directions

Methanol, including Methanol-18O, is a key product in the chemical industry. It is mainly used for producing other chemicals such as formaldehyde, acetic acid, and plastics . Since methanol can be produced from biomass, numerous countries could produce and utilize biomethanol . The future of methanol lies in its remarkable versatility in use and its potential for low-carbon and renewable production .

properties

IUPAC Name |

methan(18O)ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-HQMMCQRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480247 | |

| Record name | Methanol-18O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5770-05-8 | |

| Record name | Methanol-18O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanol-18O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

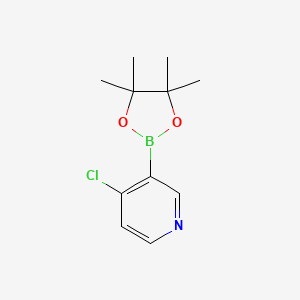

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methanol-18O in chemical synthesis and analysis?

A1: this compound serves as a valuable tool for investigating reaction mechanisms. [, ] The presence of the heavy oxygen isotope (18O) allows researchers to track the fate of oxygen atoms during chemical reactions. This is particularly useful in understanding how molecules are formed or broken down. For example, in the study by [], this compound helped confirm that the oxygen atom in methyl methanesulfonate (MMS) originates from methanol and not methanesulfonic acid during MMS formation.

Q2: Can you elaborate on the findings of the study investigating the formation of methyl methanesulfonate (MMS) using this compound?

A2: The research presented in [] focuses on understanding the formation of methyl methanesulfonate (MMS) from the reaction between methanol and methanesulfonic acid (MSA). This reaction is particularly relevant in the pharmaceutical industry, where the presence of sulfonate esters like MMS is a concern due to their potential genotoxic properties. By using this compound, the researchers were able to confirm that the oxygen atom in MMS originates from methanol, indicating a C-O bond cleavage in methanol during the reaction. This finding contributes to a deeper understanding of sulfonate ester formation and helps in developing strategies to minimize their presence in pharmaceutical products.

Q3: Are there alternative methods to synthesize this compound?

A3: While the provided abstracts don't delve into alternative synthesis methods for this compound, [] emphasizes a "simple high yield synthesis." A more detailed exploration of the paper would be needed to understand the specific method and if alternative approaches are discussed within the full text.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B1365272.png)

![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)

![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)